Diethyl (2-aminophenyl)phosphonate
Description
It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly quinolinylphosphonate derivatives, via the Povarov reaction . This reaction involves condensation with aromatic aldehydes and styrenes or acetylenes, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yielding compounds with antiproliferative and antileishmanial activities . The amino group facilitates imine formation, while the phosphonate group enhances solubility and electronic modulation, making it versatile in medicinal chemistry.
Properties
Molecular Formula |
C10H16NO3P |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
2-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
InChI Key |
KTXOAHBYEAIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1N)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The general procedure involves reacting 2-iodoaniline with diethyl phosphite in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a bidentate ligand (Xantphos or dppf), and a base (K₃PO₄) in dimethylformamide (DMF) at elevated temperatures (100–150°C). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the phosphite and reductive elimination to yield the phosphonate.
Example Protocol
Ligand and Solvent Optimization
Ligand choice significantly impacts efficiency. Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) outperforms monodentate ligands by stabilizing the Pd intermediate, while DMF enhances solubility and reaction homogeneity. Substituting DMF with acetonitrile or THF reduces yields to <30%.
Arbuzov Reaction
The Arbuzov reaction offers a thermal, metal-free route by reacting 2-iodoaniline with triethyl phosphite. While less commonly reported, this method avoids palladium but requires harsh conditions.
Procedure and Limitations
-
Substrates : 2-Iodoaniline, triethyl phosphite (excess)
-
Conditions : 150–200°C, 12–24 hours, inert atmosphere
-
Yield : ~50% (estimated from analogous reactions)
This method is less efficient due to competing side reactions (e.g., deiodination) and lower functional group tolerance. It is seldom used for sensitive substrates like 2-aminophenyl derivatives.
Comparative Analysis of Methods
Advanced Modifications and Scale-Up
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-aminophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amides or sulfonamides .
Scientific Research Applications
Biological Activities
Diethyl (2-aminophenyl)phosphonate exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer). The introduction of specific functional groups enhances their antitumor activity .
- Antimicrobial Activity : Research indicates that this compound derivatives possess antimicrobial properties. They have been tested against various bacterial strains and show promise as potential substitutes for traditional antibiotics .
- Antiplasmodial Activity : Compounds containing the diethyl phosphonate group have demonstrated strong antimalarial activities. Hybrid compounds that incorporate this moiety have been shown to be significantly more effective than traditional treatments .
Case Study 1: Anticancer Efficacy
A study evaluated a series of α-aminophosphonate derivatives for their antitumor effects. The results indicated that certain modifications to the this compound structure led to enhanced cytotoxicity against multiple cancer cell lines. The compounds were synthesized through a streamlined one-pot method, demonstrating improved yields and reduced reaction times .
Case Study 2: Antimicrobial Potential
In another investigation, this compound derivatives were assessed for their antimicrobial activity against hospital-acquired infections. The results showed that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Diethyl (2-aminophenyl)phosphonate involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Substituent Variations and Structural Effects
Diethyl vs. Diisopropyl Phosphonates
- Diethyl (2-aminophenyl)phosphonate: Ethyl ester groups provide moderate steric bulk and lipophilicity. Used in Povarov reactions with BF₃·Et₂O as a Lewis acid, yielding tetrahydroquinoline intermediates that aromatize to quinolines upon DDQ oxidation (yields: 70–85%) .
- Diisopropyl (2-aminophenyl)phosphonate: Isopropyl esters increase steric hindrance, altering reaction pathways. Requires a multicomponent reaction (MCR) protocol with aldehydes and styrenes, followed by DDQ oxidation, to form derivatives (e.g., 7l–q) with comparable yields . The bulkier groups may slow reaction kinetics but enhance product stability.
Amino Group vs. Other Functional Groups
- Diethyl α-Aminophosphonates (e.g., Diethyl [Phenyl(phenylamino)methyl]phosphonate): Synthesized via Kabachnik–Fields reaction using diphenylphosphinic acid as a catalyst.
- Diethyl (2-cyanoethyl)phosphonate: Contains a cyanoethyl group instead of an aminophenyl moiety. Exhibits flame-retardant properties in lithium-ion batteries and anti-inflammatory activity in pharmaceuticals . The electron-withdrawing cyano group alters reactivity toward nucleophiles.
Reactivity and Functionalization
- Electrophilic Behavior: Diethyl [(N-acylamino)bromomethyl]phosphonates react with amines to form amidoaminals, mimicking Vilsmeier–Haak reagents . In contrast, this compound participates in cycloadditions due to its amino group .
- Oxidation Sensitivity: The tetrahydroquinoline intermediates from this compound require DDQ for aromatization, whereas Diethyl (2-ethylphenyl)phosphonate (C₁₂H₁₉O₃P) lacks this reactivity due to the absence of an amino group .
Q & A
Q. Methodological Tip :
- Cross-validate with X-ray crystallography (e.g., P–C bond lengths: 1.808–1.821 Å ).
- Use gas chromatography (GC) to detect volatile impurities (e.g., residual diethylphosphite) and IR to confirm functional groups (P–O–C stretch at 1020–1050 cm⁻¹) .
What strategies assess the biological activity of this compound derivatives?
Advanced Research Question
Derivatives are screened as enzyme inhibitors (e.g., proteases) or antimicrobial agents. For antibacterial assays, use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structure-activity relationships (SAR) often correlate electronic effects (e.g., electron-withdrawing substituents on the aryl group enhance activity) .
Q. Methodological Tip :
- Synthesize analogs via substituent variation (e.g., chloro, hydroxyl, morpholine groups).
- Perform docking studies to predict binding to target enzymes (e.g., HIV-1 protease) and validate with IC₅₀ assays .
How to mitigate steric and electronic challenges during phosphonate functionalization?
Advanced Research Question
Bulky ethoxy groups on phosphorus hinder nucleophilic substitution. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Activating the phosphonate with Lewis acids (e.g., TiCl₄) for alkylation/arylation .
- Employing Mitsunobu conditions for hydroxyl group phosphorylation .
Methodological Tip : Monitor reaction progress with ³¹P NMR to detect intermediates (e.g., phosphonium salts at δ +25–30 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
